molecular formula C14H16KNO5 B12693676 Potassium (R)-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate CAS No. 94107-38-7

Potassium (R)-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate

Cat. No.: B12693676
CAS No.: 94107-38-7
M. Wt: 317.38 g/mol
InChI Key: QRVSNCPZUSBSDL-BTQNPOSSSA-M
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Description

Potassium ®-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate is a chemical compound with the molecular formula C14H16KNO5. It is known for its unique structure, which includes an ethoxy group, a methyl group, and a hydroxyphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium ®-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate typically involves the reaction of 4-hydroxyphenylacetic acid with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium ®-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Potassium ®-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Potassium ®-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

  • Potassium acetate
  • 4-Hydroxyphenylacetic acid
  • Ethyl acetoacetate

Uniqueness

Potassium ®-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

94107-38-7

Molecular Formula

C14H16KNO5

Molecular Weight

317.38 g/mol

IUPAC Name

potassium;(2R)-2-[(4-ethoxy-4-oxobutan-2-ylidene)amino]-2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C14H17NO5.K/c1-3-20-12(17)8-9(2)15-13(14(18)19)10-4-6-11(16)7-5-10;/h4-7,13,16H,3,8H2,1-2H3,(H,18,19);/q;+1/p-1/t13-;/m1./s1

InChI Key

QRVSNCPZUSBSDL-BTQNPOSSSA-M

Isomeric SMILES

CCOC(=O)CC(=N[C@H](C1=CC=C(C=C1)O)C(=O)[O-])C.[K+]

Canonical SMILES

CCOC(=O)CC(=NC(C1=CC=C(C=C1)O)C(=O)[O-])C.[K+]

Origin of Product

United States

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